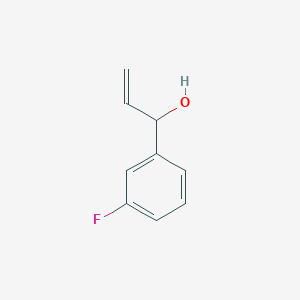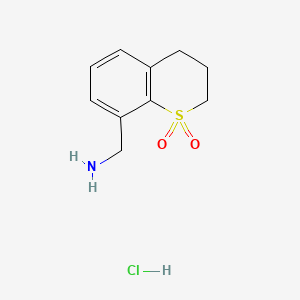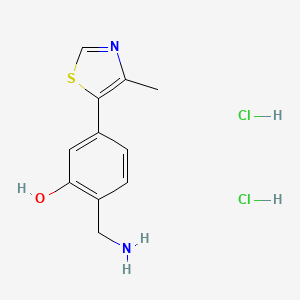
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride is a synthetic organic compound that features a phenol group substituted with an aminomethyl group and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Attachment of the Thiazole Ring to the Phenol: The thiazole ring is then attached to the phenol ring through a nucleophilic aromatic substitution reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the phenol-thiazole intermediate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenol: The free base form without the dihydrochloride salt.
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenolmonohydrochloride: The monohydrochloride salt form.
Uniqueness
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the dihydrochloride salt form may also enhance its solubility and stability compared to other similar compounds.
属性
CAS 编号 |
2825012-26-6 |
|---|---|
分子式 |
C11H14Cl2N2OS |
分子量 |
293.2 g/mol |
IUPAC 名称 |
2-(aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenol;dihydrochloride |
InChI |
InChI=1S/C11H12N2OS.2ClH/c1-7-11(15-6-13-7)8-2-3-9(5-12)10(14)4-8;;/h2-4,6,14H,5,12H2,1H3;2*1H |
InChI 键 |
AJXKXVFOUALZFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CN)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
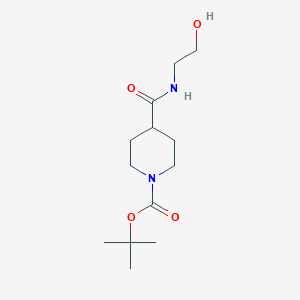

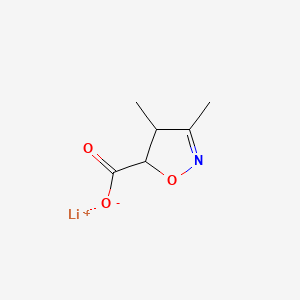
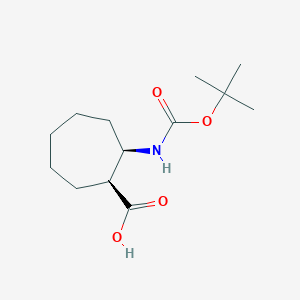
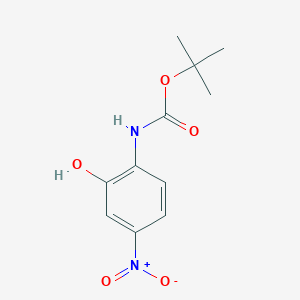
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
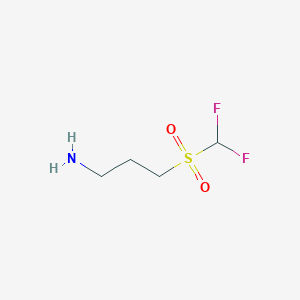
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)

